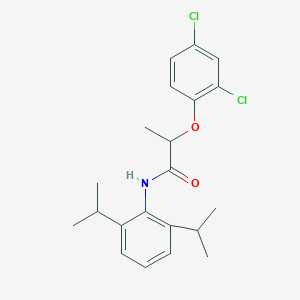

2-(2,4-dichlorophenoxy)-N-(2,6-diisopropylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

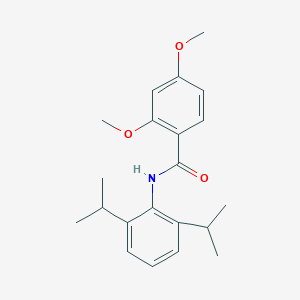

2-(2,4-dichlorophenoxy)-N-(2,6-diisopropylphenyl)propanamide, commonly known as DCPA, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical class of propanil analogs and has a molecular weight of 406.3 g/mol. DCPA is a white crystalline solid that is insoluble in water, but soluble in organic solvents.

Mecanismo De Acción

DCPA works by inhibiting the growth of broadleaf weeds through the inhibition of photosynthesis and cell division. It targets the protoporphyrinogen oxidase enzyme, which is essential for the synthesis of chlorophyll in plants. DCPA disrupts the electron transport chain in the chloroplasts, leading to the accumulation of toxic intermediates and ultimately, the death of the plant.

Biochemical and Physiological Effects:

DCPA has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to bees and other pollinators. DCPA is rapidly metabolized in the liver and excreted in the urine. It does not accumulate in the body and has a short half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DCPA is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to use and has a high degree of selectivity for broadleaf weeds. However, DCPA can be expensive, and its use may be limited by its potential toxicity to pollinators.

Direcciones Futuras

1. Development of new herbicides based on the structure of DCPA that have improved efficacy and lower toxicity to non-target organisms.

2. Investigation of the effects of DCPA on the soil microbiome and its potential impact on soil health.

3. Study of the molecular mechanisms underlying the selectivity of DCPA for broadleaf weeds.

4. Development of new methods for the synthesis of DCPA that are more environmentally friendly and cost-effective.

5. Investigation of the potential use of DCPA as a treatment for certain types of cancer.

In conclusion, DCPA is a selective herbicide that has been widely used in agriculture for many years. Its mechanism of action involves the inhibition of photosynthesis and cell division in broadleaf weeds. DCPA has low toxicity to mammals, birds, and aquatic organisms, but can be toxic to bees and other pollinators. Future research directions include the development of new herbicides based on the structure of DCPA, investigation of its effects on the soil microbiome, and its potential use in cancer treatment.

Métodos De Síntesis

DCPA can be synthesized by reacting 2,4-dichlorophenol with 2,6-diisopropylaniline in the presence of a base and a dehydrating agent. The reaction yields 2-(2,4-dichlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide, which is then converted to DCPA by reacting with propionic anhydride in the presence of a base.

Aplicaciones Científicas De Investigación

DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It is commonly used in turfgrass management and in the production of vegetables, fruits, and ornamental plants. DCPA has also been studied for its potential use in the treatment of certain types of cancer.

Propiedades

Fórmula molecular |

C21H25Cl2NO2 |

|---|---|

Peso molecular |

394.3 g/mol |

Nombre IUPAC |

2-(2,4-dichlorophenoxy)-N-[2,6-di(propan-2-yl)phenyl]propanamide |

InChI |

InChI=1S/C21H25Cl2NO2/c1-12(2)16-7-6-8-17(13(3)4)20(16)24-21(25)14(5)26-19-10-9-15(22)11-18(19)23/h6-14H,1-5H3,(H,24,25) |

Clave InChI |

XBUHVWSNQXXEON-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |

SMILES canónico |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)

![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)